molecular formula C8H14O B2817049 3-Cyclobutylcyclobutan-1-ol CAS No. 1782783-08-7

3-Cyclobutylcyclobutan-1-ol

Cat. No.: B2817049
CAS No.: 1782783-08-7
M. Wt: 126.199
InChI Key: RYUKXWYBSSRIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutylcyclobutan-1-ol is a bicyclic alcohol featuring a cyclobutane ring substituted with a hydroxyl group at position 1 and a cyclobutyl moiety at position 2. This compound’s rigid, strained structure makes it a valuable fragment in medicinal chemistry for probing three-dimensional chemical space in drug discovery .

Properties

IUPAC Name

3-cyclobutylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-4-7(5-8)6-2-1-3-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKXWYBSSRIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782783-08-7
Record name 3-cyclobutylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylcyclobutan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition, where two alkenes react to form the cyclobutane ring. This reaction can be facilitated by photochemical or thermal conditions. For instance, photochemical [2+2] cycloadditions are often used due to their efficiency in forming cyclobutane rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using specialized reactors that can control temperature and light exposure. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutylcyclobutanone.

    Reduction: Formation of cyclobutylcyclobutane.

    Substitution: Formation of cyclobutylcyclobutyl halides or ethers.

Scientific Research Applications

3-Cyclobutylcyclobutan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s cyclobutane rings may also interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclobutanol Derivatives

Below is a detailed comparison of 3-Cyclobutylcyclobutan-1-ol with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OH (C1), -Cyclobutyl (C3) C₈H₁₂O 124.18 High steric strain; potential FBDD* N/A (Inferred)
3-Amino-3-butyl-1-methylcyclobutan-1-ol (10a/b) -OH (C1), -Butyl (C3), -NH₂ (C3), -CH₃ (C1) C₉H₁₉NO 157.26 Fragment-based drug design (FBDD)
3-(3-Chlorophenyl)cyclobutan-1-ol -OH (C1), -3-Cl-C₆H₄ (C3) C₁₀H₁₁ClO 182.65 Lipophilic; collision studies (CCS**)
3-(Methylamino)cyclobutan-1-ol -OH (C1), -NHCH₃ (C3) C₅H₁₁NO 101.15 Discontinued due to stability issues
3-Methylcyclobutan-1-ol -OH (C1), -CH₃ (C3) C₅H₁₀O 86.13 Simplest analog; industrial synthesis

FBDD: Fragment-based drug design
*
CCS: Collision cross-section

Substituent Effects on Reactivity and Stability

  • Steric and Electronic Effects :

    • The cyclobutyl group in this compound introduces significant steric hindrance compared to smaller substituents like methyl (in 3-Methylcyclobutan-1-ol) . This may reduce solubility in polar solvents but enhance binding to hydrophobic protein pockets.
    • Chlorophenyl (in 3-(3-Chlorophenyl)cyclobutan-1-ol) increases lipophilicity (logP ~2.5 estimated) and electronic polarization, making it suitable for studies involving collision-induced dissociation .
  • Amino vs. Hydroxyl Functionality: Amino-substituted analogs (e.g., 10a/b and 3-(Methylamino)cyclobutan-1-ol) exhibit higher polarity and hydrogen-bonding capacity. However, the methylamino derivative (C₅H₁₁NO) was discontinued commercially, suggesting instability or synthesis challenges .

Key Research Findings

Synthetic Challenges : Low yields (e.g., 22% for VUF25580 ) highlight the difficulty of functionalizing strained cyclobutane rings.

Stability Issues: Discontinuation of 3-(Methylamino)cyclobutan-1-ol underscores the need for robust protecting-group strategies in amino-alcohol synthesis .

Structural Insights : Collision cross-section (CCS) data for 3-(3-Chlorophenyl)cyclobutan-1-ol aids in mass spectrometry-based conformational analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.